molecular formula C11H15NO2 B13312477 Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate CAS No. 154369-13-8

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

Cat. No.: B13312477
CAS No.: 154369-13-8
M. Wt: 193.24 g/mol
InChI Key: LSUSGUHMNIVQQR-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a propanoate group, which is a derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate can be synthesized through the esterification of 2-(2,6-dimethylpyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 2-(2,6-dimethylpyridin-4-yl)propanoic acid and methanol.

    Reduction: 2-(2,6-dimethylpyridin-4-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dimethylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-pyridyl)propanoate: Similar structure but lacks the methyl groups on the pyridine ring.

    Ethyl 2-(2,6-dimethylpyridin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2,6-dimethylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is unique due to the presence of the 2,6-dimethylpyridine ring, which can influence its chemical reactivity and biological activity. The methyl groups on the pyridine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is an organic compound notable for its potential biological activity, primarily due to its structural features, including the pyridine ring and ester functional group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C12H15N1O2
  • Functional Groups : Ester and pyridine
  • Structural Features : The presence of two methyl groups on the pyridine ring enhances its steric and electronic properties.

The biological activity of this compound is largely attributed to:

  • Enzyme Interaction : The pyridine moiety can interact with various enzymes and receptors, potentially acting as an inhibitor or modulator of biological processes.
  • Hydrolysis : Upon hydrolysis, it releases the corresponding carboxylic acid, which may possess enhanced pharmacological properties compared to the ester form.

Pharmacological Properties

Research indicates that similar compounds can exhibit a range of biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Cellular Interactions : Influences on cell signaling pathways due to receptor binding.

Case Studies

  • Inhibitory Effects on Enzymes :
    • Studies have shown that compounds structurally related to this compound can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial for cholesterol metabolism .
    • A related study demonstrated that modifications in the structure led to varying degrees of inhibitory activity against ACAT, highlighting the importance of structural features in determining biological efficacy .
  • Cytoprotective Activity :
    • Research involving derivatives of pyridine compounds has shown cytoprotective effects under conditions of oxidative stress. For example, certain derivatives improved cell viability in vitro when exposed to harmful conditions .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyridine ring with two methyl groupsPotential enzyme inhibitor
Methyl 2-(4-pyridyl)propanoateLacks methyl groups on the pyridineLess potent due to reduced steric hindrance
Ethyl 2-(2,6-dimethylpyridin-4-yl)propanoateEthyl ester group instead of methylDifferent solubility and reactivity

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds. These findings suggest that:

  • Modifications in the pyridine ring or ester group can significantly alter biological activity.
  • The binding affinities with specific proteins or enzymes are critical for determining therapeutic potential.

Properties

CAS No.

154369-13-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(2,6-dimethylpyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-7-5-10(6-8(2)12-7)9(3)11(13)14-4/h5-6,9H,1-4H3

InChI Key

LSUSGUHMNIVQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C)C(=O)OC

Origin of Product

United States

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